molecular formula C17H14N6O3 B15034997 (E)-3-(3-nitrophenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

(E)-3-(3-nitrophenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15034997
M. Wt: 350.3 g/mol
InChI Key: GJTWXTOCXLOGSN-YBFXNURJSA-N
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Description

(E)-3-(3-nitrophenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-nitrophenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Condensation Reaction: The final step involves the condensation of the pyrazole derivative with a pyridine aldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions.

    Condensation: The compound can participate in further condensation reactions with various aldehydes or ketones.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nitrating Agents: Nitric acid, sulfuric acid.

    Condensation Reagents: Aldehydes, ketones, acidic or basic catalysts.

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives.

    Condensation: Extended conjugated systems.

Scientific Research Applications

Chemistry

    Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.

    Material Science: These compounds can be used in the development of organic semiconductors.

Biology

    Antimicrobial Agents: Pyrazole derivatives have shown potential as antimicrobial agents.

    Anti-inflammatory Agents: Some derivatives are studied for their anti-inflammatory properties.

Medicine

    Drug Development: The compound can be a lead molecule for the development of new drugs targeting various diseases.

Industry

    Dyes and Pigments: Pyrazole derivatives are used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-3-(3-nitrophenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary accordingly.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
  • (E)-3-(4-nitrophenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

(E)-3-(3-nitrophenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is unique due to the specific positioning of the nitro group and the pyridine ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H14N6O3

Molecular Weight

350.3 g/mol

IUPAC Name

3-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H14N6O3/c1-11(12-5-7-18-8-6-12)19-22-17(24)16-10-15(20-21-16)13-3-2-4-14(9-13)23(25)26/h2-10H,1H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

GJTWXTOCXLOGSN-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=NC=C3

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=NC=C3

Origin of Product

United States

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